molecular formula C10H17F3N2 B13954920 N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine

Cat. No.: B13954920
M. Wt: 222.25 g/mol
InChI Key: QISRZBIXGIQBQA-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a piperidine ring, which is further connected to a cyclopropanamine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The final step involves the formation of the cyclopropanamine moiety, which can be achieved through cyclopropanation reactions using diazo compounds or other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The piperidine ring and cyclopropanamine moiety may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)15-5-1-2-8(7-15)6-14-9-3-4-9/h8-9,14H,1-7H2

InChI Key

QISRZBIXGIQBQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)CNC2CC2

Origin of Product

United States

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